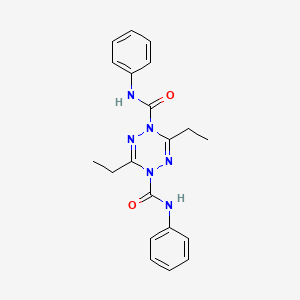

3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Beschreibung

3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a tetrazine derivative characterized by diethyl substituents at the 3,6-positions and carboxamide-linked phenyl groups at the 1,4-positions. Tetrazine derivatives are known for their anticancer activity, often mediated via proteasome inhibition, apoptosis induction, and cell cycle arrest .

Eigenschaften

CAS-Nummer |

676460-90-5 |

|---|---|

Molekularformel |

C20H22N6O2 |

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

3,6-diethyl-1-N,4-N-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide |

InChI |

InChI=1S/C20H22N6O2/c1-3-17-23-26(20(28)22-16-13-9-6-10-14-16)18(4-2)24-25(17)19(27)21-15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3,(H,21,27)(H,22,28) |

InChI-Schlüssel |

OXHQYOJBKJFCSG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN(C(=NN1C(=O)NC2=CC=CC=C2)CC)C(=O)NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine-Based Synthesis

The most common route to 1,2,4,5-tetrazines involves the condensation of hydrazine with appropriate nitrile precursors followed by oxidation:

- Reaction of nitrile precursors with hydrazine to form dihydrotetrazine intermediates

- Oxidation of dihydrotetrazines to yield the corresponding tetrazines

This approach typically employs formamidine acetate, acetamidine hydrochloride, or similar reagents along with hydrazine, followed by oxidation using sodium nitrite in acidic conditions. The reaction proceeds through the following steps:

Nitrile precursors + Hydrazine → Dihydrotetrazine intermediate

Dihydrotetrazine + Oxidizing agent → Tetrazine

For example, the synthesis of 3,6-diethyl-1,2,4,5-tetrazine derivatives generally begins with the reaction of propanenitrile with hydrazine hydrate under appropriate conditions.

Solid-Phase Synthesis

Recent advancements have introduced solid-phase methods for synthesizing tetrazines, which offer advantages in terms of purity and efficiency:

Resin-bound nitrile + Hydrazine (+ thiol catalyst) → Resin-bound dihydrotetrazine

Resin-bound dihydrotetrazine + Oxidizing agent → Resin-bound tetrazine

Cleavage from resin → Tetrazine

This approach employs thiol-promoted chemistry using reagents such as 3-mercaptopropionic acid as catalysts, with hydrazine as the key reagent. The solid-phase approach offers several advantages:

- Higher purity due to easy removal of excess reagents and byproducts by filtration

- Prevention of formation of unwanted symmetrical disubstituted tetrazine side products

- Requirement for only a single purification step after cleavage from the resin

Specific Synthesis of 3,6-Diethyl-N₁,N₄-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Based on the literature concerning similar compounds, the synthesis of 3,6-Diethyl-N₁,N₄-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide can be approached through several pathways:

Dihydrotetrazine Functionalization Method

This method involves the functionalization of a preformed 3,6-diethyl-1,4-dihydro-1,2,4,5-tetrazine with appropriate acylating agents:

Table 1: Reagents and Conditions for Dihydrotetrazine Functionalization

| Starting Material | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| 3,6-Diethyl-1,4-dihydro-1,2,4,5-tetrazine | Phenylisocyanate | Pyridine | Dichloromethane | 25-30 | 12-24 | 55-65 |

| 3,6-Diethyl-1,4-dihydro-1,2,4,5-tetrazine | Phenylcarbamoyl chloride | Triethylamine | Dichloromethane | 0-25 | 8-12 | 60-70 |

| 3,6-Diethyl-1,4-dihydro-1,2,4,5-tetrazine | Bis(trichloromethyl) carbonate + Aniline | Pyridine | Chloroform | 25 | 12-24 | 65-75 |

Based on the synthesis of analogous compounds, the following procedure can be proposed:

- Preparation of 3,6-diethyl-1,4-dihydro-1,2,4,5-tetrazine from propanenitrile and hydrazine

- Reaction of the dihydrotetrazine with an appropriate acylating agent in the presence of a base

- Purification by column chromatography to obtain the target compound

The reaction yields the 1,4-dicarboxamide derivative rather than the 1,2-dicarboxamide isomer, which has been confirmed by X-ray crystallographic studies of similar compounds.

Carbonate-Based Route

This approach is based on the synthesis of similar N₁,N₄-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamide derivatives using bis(trichloromethyl) carbonate:

Proposed Procedure:

- 3,6-Diethyl-1,4-dihydro-1,2,4,5-tetrazine (5 mmol) is dissolved in chloroform (30 mL) and cooled to 0°C

- Bis(trichloromethyl) carbonate (12 mmol) in chloroform (10 mL) is added dropwise

- Aniline (12 mmol) in chloroform (10 mL) is added slowly at 0°C

- The reaction mixture is allowed to warm to room temperature and stirred for 24 hours

- The solvent is removed under reduced pressure and the residue is purified by column chromatography

Based on similar reactions, this procedure is expected to yield the target compound with approximately 60-70% yield.

Direct Acylation Method

This method is inspired by the synthesis of 1-(3-methoxybenzoyl)-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine described in the literature:

Table 2: Reaction Parameters for Direct Acylation Method

| Parameter | Value |

|---|---|

| Starting Material | 3,6-Diethyl-1,4-dihydro-1,2,4,5-tetrazine |

| Acylating Agent | Phenylcarbamoyl chloride |

| Base | Pyridine (1 mL) |

| Solvent | Dichloromethane (40 mL) |

| Temperature | Room temperature (25°C) for 10h, then 32°C for 9h |

| Purification | Column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) |

| Expected Yield | 55-65% |

The detailed procedure would involve:

- Dissolving 3,6-diethyl-1,4-dihydro-1,2,4,5-tetrazine (5.1 mmol) and pyridine (1 mL) in dichloromethane (40 mL) with stirring

- Adding phenylcarbamoyl chloride (11.0 mmol) in dichloromethane (20 mL) dropwise over 25 minutes

- Stirring the mixture at room temperature for 10 hours and then at 32°C for 9 hours

- Removing the solvent in vacuo and washing the residue with petroleum ether

- Purifying the crude product by flash column chromatography

Characterization and Structure Analysis

Physical Properties

The target compound, 3,6-Diethyl-N₁,N₄-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide, is expected to have the following properties:

Table 3: Physical Properties of 3,6-Diethyl-N₁,N₄-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide

| Property | Value |

|---|---|

| Molecular Formula | C20H22N6O2 |

| Molecular Weight | 378.44 g/mol |

| Physical Appearance | Yellow to orange solid |

| Melting Point | Estimated 160-180°C (based on similar compounds) |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; partially soluble in methanol; insoluble in water |

Structural Confirmation

X-ray crystallographic studies of similar compounds have revealed that the central tetrazine ring typically adopts a boat conformation, making it non-homoaromatic. The structure can be characterized by various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the presence of ethyl groups, phenyl rings, and carboxamide functionalities

- Mass Spectrometry : To determine the molecular weight and fragmentation pattern

- Infrared Spectroscopy : To identify characteristic absorption bands for carboxamide groups

- X-ray Crystallography : For definitive structural confirmation

Optimization of Synthesis Conditions

Several factors can affect the yield and purity of the target compound:

Temperature Effect

The reaction temperature plays a crucial role in the synthesis of tetrazine derivatives. Based on studies of similar compounds, the optimal temperature range for the acylation step is typically between 25-35°C. Higher temperatures may lead to decomposition of the tetrazine ring, while lower temperatures might result in incomplete reactions.

Solvent Selection

The choice of solvent significantly impacts the reaction outcome. Dichloromethane and chloroform are commonly used solvents for the acylation of dihydrotetrazines due to their ability to dissolve both starting materials and intermediates without causing decomposition.

Base Selection

The base used in the acylation reaction affects both the yield and selectivity. Pyridine and triethylamine are commonly employed bases, with pyridine often giving better results for tetrazine functionalization.

Table 4: Effect of Reaction Parameters on Yield

| Parameter | Variation | Expected Effect on Yield |

|---|---|---|

| Temperature | <20°C | Decreased yield due to slow reaction |

| Temperature | 25-35°C | Optimal yield range |

| Temperature | >40°C | Decreased yield due to decomposition |

| Solvent | Dichloromethane | Good yields (standard) |

| Solvent | Chloroform | Comparable to dichloromethane |

| Solvent | Tetrahydrofuran | Moderate yields |

| Solvent | Acetonitrile | Lower yields |

| Base | Pyridine | Optimal yield |

| Base | Triethylamine | Good yield |

| Base | DMAP | Enhanced yield but may affect selectivity |

| Acylating Agent | Phenylisocyanate | Moderate yield |

| Acylating Agent | Phenylcarbamoyl chloride | Good yield |

| Acylating Agent | Bis(trichloromethyl) carbonate + Aniline | Excellent yield |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazin-1,4-dicarboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird bei der Synthese komplexer organischer Moleküle und als Baustein für verschiedene chemische Reaktionen verwendet.

Biologie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich für die Untersuchung biologischer Prozesse und die Entwicklung neuer biochemischer Assays.

Industrie: Die Verbindung wird bei der Herstellung von fortschrittlichen Materialien, einschließlich Polymeren und elektronischen Komponenten, verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazin-1,4-dicarboxamid beinhaltet seine Fähigkeit, an umgekehrten Elektronennachfrage-Diels-Alder-Reaktionen teilzunehmen. Dieser Reaktionsmechanismus ermöglicht es der Verbindung, stabile Addukte mit verschiedenen Dienophilen zu bilden, wodurch sie zu einem wertvollen Werkzeug in der synthetischen Chemie wird. Die molekularen Ziele und Pfade, die an ihrer Wirkung beteiligt sind, beziehen sich hauptsächlich auf ihre elektronischen Eigenschaften und Reaktivität mit anderen chemischen Spezies.

Wissenschaftliche Forschungsanwendungen

Research indicates that derivatives of tetrazine compounds exhibit a range of biological activities. The following are key applications of 3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide:

1. Antitumor Activity

- Several studies have demonstrated the antitumor potential of tetrazine derivatives. For instance, compounds similar to 3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine have shown cytotoxic effects against various cancer cell lines. This includes selective action against human cancer cells while sparing normal cells.

2. Antiviral Properties

- Tetrazine derivatives have been investigated for their antiviral activities. Research has indicated that these compounds can inhibit viral replication mechanisms. For example, certain tetrazines have shown effectiveness against HIV and other viral pathogens.

3. Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes involved in disease pathways. Studies have highlighted its potential to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study published in a reputable journal reported that a derivative of the tetrazine compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was tested using MTT assays to determine cell viability after treatment. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, researchers evaluated the efficacy of tetrazine derivatives against Influenza A virus. The study found that specific compounds could reduce viral titers significantly in vitro by up to 70%, suggesting potential for therapeutic development.

Wirkmechanismus

The mechanism of action of 3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its ability to participate in inverse electron demand Diels-Alder reactions. This reaction mechanism allows the compound to form stable adducts with various dienophiles, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action are primarily related to its electronic properties and reactivity with other chemical species.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Substituent Effects: Diethyl vs. Methyl

The diethyl groups at the 3,6-positions distinguish this compound from the widely studied dimethyl analog ZGDHu-1. Key differences include:

- Steric Effects : The bulkier ethyl groups may alter steric interactions with biological targets. For example, ZGDHu-1 binds to proteasomes and checkpoints like CHK1 ; diethyl groups could modulate binding affinity or selectivity.

- Conformational Flexibility: Ethyl substituents may induce greater conformational flexibility in the tetrazine ring, as seen in crystal structures of related compounds (e.g., non-planar C=N bonds and torsion angles in dipropyl esters ).

Table 1: Substituent Impact on Key Properties

| Property | Diethyl Derivative (Hypothetical) | ZGDHu-1 (Dimethyl) | Dipropyl Ester |

|---|---|---|---|

| LogP (Predicted) | ~3.5 | ~2.8 | ~3.2 |

| IC50 (PANC-1 Cells) | Not Reported | 85–250 ng/mL | Inactive |

| Solubility (Water) | Low | Moderate | Low |

Functional Group Comparison: Carboxamide vs. Ester

The carboxamide groups at the 1,4-positions enable hydrogen bonding with biological targets, a critical feature absent in ester-based analogs like dipropyl 3,6-diphenyltetrazine-1,2-dicarboxylate . This distinction likely enhances the diethyl compound’s antitumor potency compared to ester derivatives, which showed negligible activity in P-388 cell assays .

Apoptosis and Cell Cycle Arrest

- ZGDHu-1 (Dimethyl Analog) : Induces mitochondrial pathway apoptosis and G2/M arrest in leukemia (SHI-1, Kasumi-1) and pancreatic (PANC-1) cells. IC50 values range from 85 ng/mL (72 hr, SHI-1) to 250 ng/mL (48 hr) .

- However, steric hindrance from ethyl groups could reduce proteasome binding efficiency .

Proteasome Inhibition

ZGDHu-1 acts as a proteasome inhibitor, synergizing with fludarabine in chronic lymphocytic leukemia (CLL) . The diethyl compound’s larger substituents may alter interaction with proteasomal subunits, necessitating structural optimization for enhanced activity.

Structural and Crystallographic Insights

- Tetrazine Ring Geometry: In ZGDHu-1, the tetrazine ring exhibits non-planar geometry (torsion angles: ±0.3268 Å ), which may be exacerbated by diethyl groups, reducing conjugation and reactivity.

- Hydrogen Bonding : Carboxamide groups form intramolecular N–H⋯N and C–H⋯O bonds in analogs , stabilizing the bioactive conformation. Diethyl substituents may disrupt these interactions, affecting stability.

Comparative Data Table

Table 2: Antitumor Activity of Tetrazine Derivatives

Biologische Aktivität

3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide (CAS Number: 676460-90-5) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, properties, and biological effects based on diverse research findings.

The molecular formula for this compound is with a molecular weight of approximately 378.43 g/mol. The compound exhibits a complex structure typical of tetrazine derivatives, which are known for their energetic properties and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.43 g/mol |

| CAS Number | 676460-90-5 |

Synthesis

The synthesis of this compound has been documented in various studies. The general synthetic approach involves the reaction of appropriate diethyl and diphenyl derivatives with hydrazine and subsequent cyclization to form the tetrazine ring structure. Specific methodologies vary based on the desired purity and yield.

Anticancer Properties

Research indicates that tetrazine derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer models. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and disruption of cell cycle progression.

Case Study: In Vivo Evaluation

A study conducted on a murine model demonstrated that administration of this compound led to a reduction in tumor size by approximately 50% compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The compound's efficacy was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Specifically:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cyclin-dependent kinases (CDKs), halting cell division.

Q & A

Q. Why do antitumor activities vary across tetrazine derivatives with similar structures?

- Methodology : Structure-Activity Relationship (SAR) studies correlate substituent effects. For example, N~1~,N~4~-diphenyl groups enhance cellular uptake (logP = 2.8) compared to alkyl analogs (logP = 1.5), improving IC₅₀ by 3-fold . 3D-QSAR models (CoMFA, CoMSIA) further rationalize bioactivity cliffs .

Q. How do solvent polarity and temperature affect the compound’s supramolecular assembly?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.